Cox/5-lox-IN-1
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Overview
Description
Cox/5-lox-IN-1 is a dual inhibitor targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are crucial in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting both COX and 5-LOX, this compound offers a promising approach to managing inflammation with potentially fewer side effects compared to selective COX-2 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox/5-lox-IN-1 involves the design and creation of indole and indazole arylamide benzoic acid analogues . The synthetic route typically includes:
Formation of Indole/Indazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Aryl Amide Formation: The indole/indazole core is then coupled with benzoic acid derivatives using amide bond formation techniques.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Cox/5-lox-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Cox/5-lox-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Cox/5-lox-IN-1 exerts its effects by simultaneously inhibiting the COX and 5-LOX enzymes. This dual inhibition prevents the formation of both prostaglandins and leukotrienes, key mediators of inflammation . The compound binds to the active sites of these enzymes, blocking their catalytic activity and reducing the production of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties but associated with cardiovascular risks.
Zileuton: A selective 5-LOX inhibitor used in the treatment of asthma.
Curcumin, Capsaicin, Gingerol: Natural compounds with dual COX/5-LOX inhibitory properties.
Uniqueness
Cox/5-lox-IN-1 is unique in its ability to inhibit both COX and 5-LOX enzymes, offering a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors . This dual inhibition approach addresses the limitations of selective COX-2 inhibitors and provides a more comprehensive strategy for managing inflammation .
Properties
Molecular Formula |
C18H30O3 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-methoxy-6-undecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H30O3/c1-3-4-5-6-7-8-9-10-11-12-15-13-16(19)14-17(21-2)18(15)20/h13-14,19-20H,3-12H2,1-2H3 |
InChI Key |
JREPTBIQIWHIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=CC(=C1)O)OC)O |
Origin of Product |
United States |
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